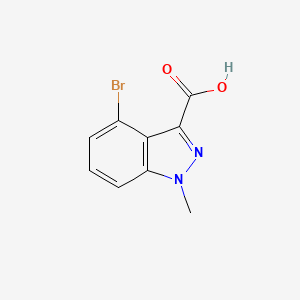

4-溴-1-甲基-1H-吲唑-3-羧酸

描述

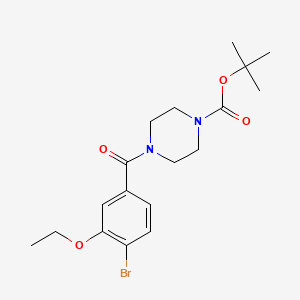

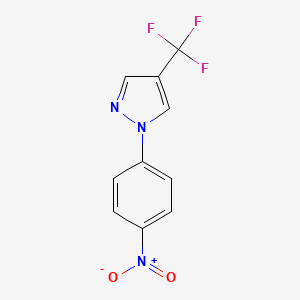

Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .科学研究应用

抗癌应用

4-溴-1-甲基-1H-吲唑-3-羧酸: 是一种有前景的抗癌药物研究领域的化合物。 吲唑衍生物已被确定为潜在的治疗剂,因为它们能够抑制各种肿瘤细胞系的细胞生长 。 它们在导致细胞周期G0-G1期阻滞方面特别有效,这对于控制癌细胞的增殖至关重要 .

抗炎和抗菌剂

吲唑部分是该化合物结构的一部分,以其抗炎和抗菌特性而闻名。 它已被用于开发针对这些疾病的药物,为治疗炎症性疾病和细菌感染提供了一种新的途径 .

神经退行性疾病

最近的研究强调了吲唑衍生物(包括4-溴-1-甲基-1H-吲唑-3-羧酸)在治疗神经退行性疾病方面的潜力。 这些化合物对与神经退行性变相关的酶和途径表现出强烈的抑制效应 .

降压药

吲唑化合物已被用作降压药,为开发旨在控制高血压的新药物提供了基础。 它们的作用机制包括调节参与血管张力和肾脏功能的酶和受体 .

抗抑郁特性

吲唑的结构基序存在于几种市售的抗抑郁药中。 4-溴-1-甲基-1H-吲唑-3-羧酸的多功能性使其可用于合成能够作用于中枢神经系统靶点以缓解抑郁症状的新型化合物 .

磷酸肌醇3-激酶δ抑制用于呼吸系统疾病

吲唑类,包括所讨论的化合物,可以作为磷酸肌醇3-激酶δ的选择性抑制剂,这是治疗呼吸系统疾病的有希望的靶点。 这种应用对于需要调节免疫反应的疾病尤其重要 .

作用机制

Target of Action

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, as an indazole derivative, is known to interact with various targets. Indazole derivatives have been found to bind with high affinity to multiple receptors . They are also known to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

Indazole derivatives, including 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, can affect various biochemical pathways. They have been used to inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound may exert antitumor effects .

Result of Action

The molecular and cellular effects of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid are largely dependent on its targets and mode of action. As mentioned, it may inhibit key cell signaling pathways, leading to antitumor effects . .

未来方向

属性

IUPAC Name |

4-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRNZVLPOSJJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

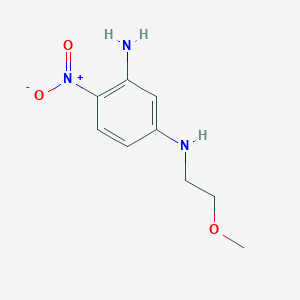

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)